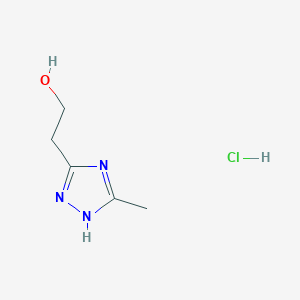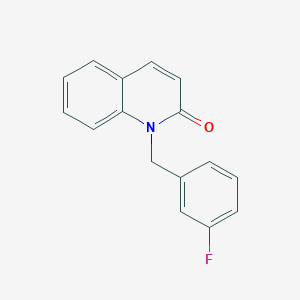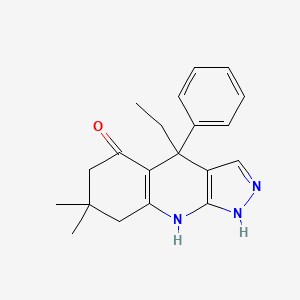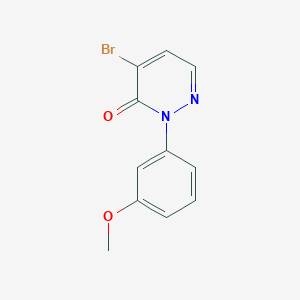
4-(Dimethylamino)-2-(2-toluidino)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-2-(2-toluidino)nicotinonitrile (DMATN) is an organic compound with a wide range of applications in laboratory and industrial settings. It is a colorless crystalline solid with a melting point of approximately 78°C and is soluble in many organic solvents. DMATN is a versatile compound that is used in a variety of chemical reactions, including oxidation, reduction, and hydrolysis. It is also used in the synthesis of a variety of organic compounds, including pharmaceuticals and other bioactive molecules. In addition, DMATN is used in the synthesis of polymers and dyes.
科学的研究の応用
Application in Alzheimer's Disease Diagnosis
A study by Škofic et al. (2005) explored the synthesis of derivatives of a molecular probe based on a similar compound, which is used in positron emission tomography for diagnosing Alzheimer's Disease (Škofic et al., 2005).
Electrochemical Studies
Persson (1990) investigated a derivative of 4-(Dimethylamino)-2-(2-toluidino)nicotinonitrile for electrocatalytic oxidation applications, particularly focusing on its interaction with reduced nicotinamide adenine dinucleotide (NADH) (Persson, 1990).
Spectroscopy and Absorption Studies
Yokoyama (1974) analyzed the spectroscopic properties of nitrotoluidine derivatives, which are closely related to 4-(Dimethylamino)-2-(2-toluidino)nicotinonitrile, highlighting the interactions within these compounds (Yokoyama, 1974).
X-ray Diffraction and FTIR Studies
Research by Dega-Szafran et al. (1999) involved X-ray diffraction and FTIR spectroscopy of related compounds, providing insights into the molecular structure and interactions (Dega-Szafran et al., 1999).
Drug Design and Synthesis
A study by Dowarah et al. (2020) focused on the drug design, synthesis, and structural analysis of related nicotinonitrile derivatives, illustrating the importance of these compounds in pharmaceutical research (Dowarah et al., 2020).
Anodic Oxidation Studies
The work of Rasche and Heinze (2008) explored the anodic oxidation of N,N-dimethyl-p-toluidine, a compound related to 4-(Dimethylamino)-2-(2-toluidino)nicotinonitrile, demonstrating its potential in electrochemical applications (Rasche & Heinze, 2008).
Surface Plasmon Resonance Spectroscopy
A study by Gandubert and Lennox (2006) utilized 4-(dimethylamino)pyridine, a related compound, for the adsorption of anionic polyelectrolytes on gold surfaces, showcasing its potential in surface science (Gandubert & Lennox, 2006).
Nonadiabatic Relaxation Dynamics
Research by Kochman et al. (2015) investigated the relaxation dynamics of 4-(N,N-Dimethylamino)benzonitrile, a compound similar to 4-(Dimethylamino)-2-(2-toluidino)nicotinonitrile, providing insights into its photoinduced charge-transfer processes (Kochman et al., 2015).
Corrosion Inhibition Studies
Fouda et al. (2020) studied the use of furanylnicotinamidine derivatives in corrosion inhibition, illustrating another potential application area of related compounds (Fouda et al., 2020).
Ferrihemoglobin Formation
Ludwig and Eyer (1994) explored the role of glutathione S-conjugates of 4-dimethylaminophenol, a related compound, in ferrihemoglobin formation, adding to the understanding of its biochemical interactions (Ludwig & Eyer, 1994).
Synthesis of Cytotoxic Heterocyclic Compounds
Mansour et al. (2020) described the synthesis of new cytotoxic heterocyclic compounds using a derivative of nicotinonitrile, highlighting the compound's significance in medicinal chemistry (Mansour et al., 2020).
Primitive Earth Synthesis
Friedmann, Miller, and Sanchez (1971) demonstrated the synthesis of nicotinonitrile under primitive earth conditions, providing a historical perspective on the compound's formation (Friedmann, Miller, & Sanchez, 1971).
Solvent-Free Synthesis
Srikrishna and Dubey (2018) developed an efficient method for synthesizing nicotinonitrile derivatives, emphasizing the compound's versatility in synthetic chemistry (Srikrishna & Dubey, 2018).
Solvatochromic Behavior
Bogdanov et al. (2019) studied the solvatochromic behavior of malononitrile derivatives, indicating the potential of these compounds in materials science (Bogdanov et al., 2019).
特性
IUPAC Name |
4-(dimethylamino)-2-(2-methylanilino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-11-6-4-5-7-13(11)18-15-12(10-16)14(19(2)3)8-9-17-15/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBNDNZDACNPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC=CC(=C2C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-2-(2-toluidino)nicotinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,4-dichlorophenyl)methyl]-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2816523.png)
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2816525.png)



![[2-(Cyclopentyloxy)pyridin-4-yl]methanamine](/img/structure/B2816531.png)
![4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2816534.png)



![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816538.png)
![2-chloro-N-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-4-carboxamide](/img/structure/B2816540.png)
![4-{[(4-chlorobenzyl)amino]methylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2816543.png)
![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816544.png)